molecular formula C10H7ClO3 B2672327 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one CAS No. 1934394-04-3

6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one

Cat. No. B2672327
CAS RN: 1934394-04-3
M. Wt: 210.61
InChI Key: ODYMMVQOPMZXGE-UHFFFAOYSA-N
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Description

6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .


Synthesis Analysis

The synthesis of coumarin heterocycles has been considered for many organic and pharmaceutical chemists . The reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions yielded 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one . Then the reaction of this compound with various azoles led to a series of coumarin-derived azolyl ethanols .


Molecular Structure Analysis

The molecular formula of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one is C10H7ClO3 . Its average mass is 210.614 Da and its monoisotopic mass is 210.008377 Da .


Chemical Reactions Analysis

Phase transfer catalysis reaction of 4-hydroxy-6-methyl-2H-chromen-2-one with alkyl halides afforded C4 oxygen alkylation products of 2H-chromen-2-one derivatives . Treatment of 4-hydroxy-6-methyl-2H-chromen-2-one with aromatic aldehydes in different molar ratios gives 3‑arylidine and the dicoumarol derivatives .


Physical And Chemical Properties Analysis

The IR (KBr) cm –1 showed absorption bands at 1690, 1680 (C=O) of lactone and ketone . The 1 H NMR (CDCl 3) δ (ppm): 0.95 (m, 6H, 2CH 3), 1.22 (m, 12H, 4CH 3), 2.34 (s, 3H, CH 3), 2.72 (q, 4H, 2CH 2 –N), 3.42 (q, 8H, 4CH 2 –N), 4.62 (S, 4H, 2CH 2 -ph), 7.15–8.4 (m, 13H, aromatic CH) .

Mechanism of Action

While the specific mechanism of action for 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one is not mentioned in the retrieved papers, coumarins have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .

Future Directions

The future directions for the research on 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one could include further investigation into its synthesis methods, biological properties, and potential applications in the pharmaceutical industry .

properties

IUPAC Name

6-chloro-4-hydroxy-3-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3/c1-5-9(12)7-4-6(11)2-3-8(7)14-10(5)13/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIUFZMCZDNDJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC(=C2)Cl)OC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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